molecular formula C7H4ClN3S B1280241 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine CAS No. 76686-93-6

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

Cat. No.: B1280241
CAS No.: 76686-93-6
M. Wt: 197.65 g/mol
InChI Key: VPOZQSSIKSLQPA-UHFFFAOYSA-N
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Description

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The compound is known for its unique chemical properties, which are attributed to the presence of chlorine, sulfur, and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of amine derivatives.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. The presence of the chlorine atom enhances its ability to form strong interactions with biological targets, contributing to its potency.

Comparison with Similar Compounds

  • 2-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine
  • 3-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
  • 2-(5-Chloro-1,3,4-thiadiazol-2-yl)benzene

Comparison: 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the specific positioning of the chlorine atom and the thiadiazole ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Properties

IUPAC Name

2-chloro-5-pyridin-2-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOZQSSIKSLQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504852
Record name 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-93-6
Record name 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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